Product packaging for 2-Methyl-1-decen-3-ol(Cat. No.:)

2-Methyl-1-decen-3-ol

Cat. No.: B8562360
M. Wt: 170.29 g/mol
InChI Key: BBCOPXHJKDGLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-decen-3-ol is an unsaturated alcohol of interest in flavor and fragrance research . While specific studies on this compound are limited, research on its close structural relative, 1-decen-3-ol, provides strong indications of its potential profile and applications . These compounds are characterized by intense, waxy, and fungal odor notes, making them valuable for studying and replicating complex natural aromas like mushroom, earth, and ripe cheese in model systems . In academic and industrial R&D settings, this compound serves as a key reference standard and building block for investigating the structure-activity relationships of unsaturated alcohols and for developing novel aromatic profiles in functional products . This product is intended for laboratory research and analytical use only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B8562360 2-Methyl-1-decen-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-methyldec-1-en-3-ol

InChI

InChI=1S/C11H22O/c1-4-5-6-7-8-9-11(12)10(2)3/h11-12H,2,4-9H2,1,3H3

InChI Key

BBCOPXHJKDGLRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=C)C)O

Origin of Product

United States

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying 2-Methyl-1-decen-3-ol in complex mixtures?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Optimize column selection (e.g., polar capillary columns) to resolve structural isomers. Use electron ionization (EI) at 70 eV for fragmentation patterns matching NIST library entries. Calibrate with synthetic standards for quantification .
  • Nuclear Magnetic Resonance (NMR): Employ 13C^{13}\text{C}-NMR to distinguish methyl and hydroxyl groups in the decenol backbone. Assign peaks using 2D-COSY or HSQC for stereochemical confirmation.
  • High-Resolution Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 210 nm for non-volatile derivatives.

Advanced: How can computational modeling resolve contradictions in predicted vs. observed reactivity of this compound in oxidation studies?

Methodological Answer:

  • Density Functional Theory (DFT): Model the electron density of the hydroxyl group and adjacent double bond to predict reaction pathways. Compare activation energies for radical-mediated vs. electrophilic oxidation mechanisms.
  • Kinetic Monte Carlo Simulations: Incorporate solvent effects (e.g., polar aprotic vs. aqueous) to explain discrepancies in rate constants. Validate with experimental Arrhenius plots under controlled O2_2 partial pressures .
  • Contradiction Analysis: Apply constraint-based random simulation (e.g., SAT solvers) to identify over-constrained parameters in reaction models. Adjust steric or electronic descriptors iteratively .

Basic: What are the best practices for synthesizing this compound with high enantiomeric purity?

Methodological Answer:

  • Chiral Catalysis: Use Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to isolate desired enantiomers. Monitor enantiomeric excess (ee) via chiral GC or polarimetry.
  • Protecting Group Strategy: Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride during alkylation steps to prevent side reactions.
  • Purification: Employ fractional distillation under reduced pressure (e.g., 0.1 mmHg) to separate diastereomers. Confirm purity via 1H^{1}\text{H}-NMR integration .

Advanced: How do environmental factors (e.g., pH, temperature) influence the stability of this compound in ecological studies?

Methodological Answer:

  • Degradation Kinetics: Design accelerated stability studies under varying pH (3–10) and temperatures (25–60°C). Fit data to first-order decay models to calculate half-life (t1/2t_{1/2}).
  • Tropospheric Lifetime Estimation: Use the Atkinson structure-activity relationship (SAR) to predict OH-radical reaction rates. Compare with field measurements in forest canopies or urban aerosols .
  • Contradiction Mitigation: Reconcile lab vs. field stability data by simulating UV exposure (e.g., solar simulators) and humidity gradients .

Basic: What spectroscopic databases or reference libraries include this compound?

Methodological Answer:

  • NIST Chemistry WebBook: Search via CAS registry number or InChIKey for IR, MS, and thermodynamic data.
  • SpecSurf: Access surface-enhanced Raman spectroscopy (SERS) libraries for interfacial behavior studies.
  • Custom Libraries: Curate in-house databases using hyphenated techniques (e.g., GC-FTIR) for trace analysis in biological matrices .

Advanced: How can researchers address conflicting bioactivity data for this compound across different cell lines?

Methodological Answer:

  • Dose-Response Meta-Analysis: Aggregate EC50_{50} values from multiple studies. Apply hierarchical Bayesian models to account for inter-lab variability.
  • Cell-Specific Metabolism Profiling: Use LC-MS/MS to quantify metabolite degradation products (e.g., aldehydes or ketones) in HepG2 vs. HEK293 cells.
  • Contradiction Analysis Framework: Map conflicting results to experimental variables (e.g., serum concentration, passage number) using causal inference models .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods with face velocity ≥ 0.5 m/s to limit inhalation exposure (PEL: 50 ppm).
  • Personal Protective Equipment (PPE): Wear nitrile gloves and chemical-resistant aprons. Avoid latex due to permeability.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C) elucidate the biosynthetic pathways of this compound in plant systems?

Methodological Answer:

  • Tracer Experiments: Feed 13C^{13}\text{C}-glucose to Arabidopsis mutants and track incorporation via high-resolution mass spectrometry (HRMS).
  • Pathway Inhibition: Use fosmidomycin to block the methylerythritol phosphate (MEP) pathway. Compare 13C^{13}\text{C} enrichment in treated vs. control samples.
  • Data Integration: Merge flux balance analysis (FBA) with RNA-seq to link isotopic patterns to gene expression clusters .

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